4-Hydroxy-2-(trifluoromethyl)phenylacetic acid
Description
Molecular Formula and Isotopic Composition
4-Hydroxy-2-(trifluoromethyl)phenylacetic acid possesses the molecular formula C₉H₇F₃O₃ with a corresponding molecular weight of 220.15 daltons. The compound's elemental composition consists of nine carbon atoms, seven hydrogen atoms, three fluorine atoms, and three oxygen atoms, creating a relatively compact molecular structure with significant heteroatom content. The presence of three fluorine atoms contributes substantially to the molecular weight, representing approximately 25.9% of the total mass, which significantly influences the compound's physicochemical properties.
The isotopic composition analysis reveals that the compound contains multiple heavy atoms that can provide distinct isotopic signatures in mass spectrometric analysis. The three fluorine atoms exist exclusively as fluorine-19 isotopes, while the carbon framework includes nine carbon-12 positions that may exhibit natural abundance carbon-13 incorporation. The systematic name according to International Union of Pure and Applied Chemistry nomenclature is 2-[4-hydroxy-2-(trifluoromethyl)phenyl]acetic acid, which precisely describes the substitution pattern on the aromatic ring.
The structural identifier systems provide comprehensive characterization data, including the Standard International Chemical Identifier string InChI=1S/C9H7F3O3/c10-9(11,12)7-4-6(13)2-1-5(7)3-8(14)15/h1-2,4,13H,3H2,(H,14,15) and the corresponding International Chemical Identifier Key PQKOWGLTNBRLRP-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation C1=CC(=C(C=C1O)C(F)(F)F)CC(=O)O accurately depicts the connectivity pattern, showing the trifluoromethyl group attached to the carbon ortho to the acetic acid side chain, with the hydroxy group positioned para to the side chain.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇F₃O₃ |
| Molecular Weight | 220.15 g/mol |
| Carbon Content | 9 atoms (49.1% by mass) |
| Hydrogen Content | 7 atoms (3.2% by mass) |
| Fluorine Content | 3 atoms (25.9% by mass) |
| Oxygen Content | 3 atoms (21.8% by mass) |
Crystallographic Analysis and Polymorph Behavior
The crystallographic characterization of this compound reveals that the compound typically appears as a powder form under standard conditions, with room temperature storage being optimal for maintaining structural integrity. The solid-state behavior of this compound can be understood in the context of related mandelic acid derivatives, which exhibit extensive polymorphic behavior due to their ability to form multiple hydrogen bonding patterns.
Research on structurally related compounds, particularly substituted mandelic acids, demonstrates that these systems frequently exhibit multiple crystalline forms with varying degrees of structural similarity. The presence of both carboxylic acid and phenolic hydroxy groups in this compound creates multiple potential hydrogen bonding sites that can lead to different packing arrangements in the solid state. The trifluoromethyl substituent introduces additional complexity due to its strong electron-withdrawing character and unique van der Waals interactions.
Studies of related trifluoromethyl-substituted mandelic acid derivatives indicate that these compounds can form characteristic dimer structures through carboxylic acid hydrogen bonding, with graph set descriptors typically showing R₂²(8) patterns. The substitution pattern in this compound, with the trifluoromethyl group positioned ortho to the carboxylic acid side chain, may influence the hydrogen bonding geometry and potentially stabilize specific polymorphic forms.
The crystallographic data available for related compounds suggests that trifluoromethyl-substituted aromatic carboxylic acids often exhibit melting points in the range of 130-134°C, indicating significant intermolecular interactions in the solid state. The powder form typically observed for this compound suggests either rapid crystallization kinetics or inherent difficulty in forming large single crystals, possibly due to competing hydrogen bonding interactions.
| Crystallographic Property | Observation |
|---|---|
| Physical Appearance | Powder |
| Storage Temperature | Room Temperature |
| Hydrogen Bonding Sites | Carboxylic acid, phenolic hydroxyl |
| Expected Dimer Formation | R₂²(8) carboxylic acid dimers |
| Polymorphic Potential | High (multiple H-bonding patterns) |
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound provides detailed insights into its molecular structure and electronic environment. Nuclear Magnetic Resonance spectroscopy reveals characteristic patterns consistent with the proposed structure, with specific attention to the influence of the trifluoromethyl group on neighboring carbon and hydrogen environments.
Carbon-13 Nuclear Magnetic Resonance spectroscopy of related trifluoromethyl mandelic acid derivatives shows distinctive chemical shift patterns, particularly for the carbon atoms adjacent to the trifluoromethyl group. The quaternary carbon bearing the trifluoromethyl substituent typically appears significantly downfield due to the strong electron-withdrawing effect of the fluorine atoms. The carboxylic acid carbon resonance and the aromatic carbon signals provide additional structural confirmation.
Proton Nuclear Magnetic Resonance spectroscopy exhibits characteristic patterns including aromatic proton signals in the 7-8 parts per million region, with coupling patterns reflecting the substitution pattern on the benzene ring. The methylene protons of the acetic acid side chain typically appear as a singlet around 3-4 parts per million, while the carboxylic acid proton appears as a broad signal around 10-12 parts per million. The phenolic hydroxyl proton shows characteristic chemical shift and exchange behavior.
Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides particularly valuable structural information, with the trifluoromethyl group typically appearing as a sharp singlet around -62 to -65 parts per million, depending on the specific electronic environment. The chemical shift position and coupling patterns can provide insights into the conformational preferences and electronic interactions within the molecule.
Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 220, corresponding to the molecular weight. Fragmentation patterns typically show loss of carboxylic acid functionality (mass 45) and formation of trifluoromethyl-substituted aromatic fragments. The high-resolution mass spectrometry data confirms the elemental composition and provides accurate mass measurements for structural verification.
| Spectroscopic Technique | Key Observations |
|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic protons (7-8 ppm), CH₂ (3-4 ppm), COOH (10-12 ppm) |
| ¹³C Nuclear Magnetic Resonance | Quaternary CF₃-bearing carbon (downfield), COOH carbon |
| ¹⁹F Nuclear Magnetic Resonance | CF₃ singlet (-62 to -65 ppm) |
| Mass Spectrometry | Molecular ion m/z 220, fragmentation -45 (COOH) |
| Infrared Spectroscopy | O-H stretch, C=O stretch, aromatic C=C |
Conformational Dynamics and Tautomerization Equilibria
The conformational analysis of this compound reveals several important aspects of its molecular flexibility and potential tautomeric equilibria. The compound possesses multiple rotatable bonds, including the connection between the aromatic ring and the acetic acid side chain, which allows for various conformational arrangements that may be populated at room temperature.
Research on related mandelic acid derivatives provides insights into potential tautomerization processes that may occur in this system. Studies of mandelamide keto-enol systems demonstrate that compounds with similar structural features can undergo keto-enol tautomerization, although the equilibrium typically favors the keto form significantly. The presence of the trifluoromethyl group in the ortho position relative to the acetic acid side chain may influence these equilibria through electronic effects.
The keto-enol equilibrium in related systems shows equilibrium constants on the order of pKₑ = 15.88, indicating that enol content is extremely low under normal conditions. However, the electronic environment created by the trifluoromethyl substituent may modulate these values. The strong electron-withdrawing character of the trifluoromethyl group can stabilize electron-deficient intermediates and may influence the relative energies of different tautomeric forms.
Conformational preferences around the acetic acid side chain are influenced by several factors, including intramolecular hydrogen bonding possibilities between the carboxylic acid group and the phenolic hydroxyl group. The ortho-positioning of the trifluoromethyl group creates steric constraints that may limit certain conformational arrangements while stabilizing others through favorable electrostatic interactions.
The phenolic hydroxyl group can participate in intramolecular hydrogen bonding with the carboxylic acid functionality, potentially stabilizing specific conformations. The acidity of the phenolic group may be enhanced by the electron-withdrawing trifluoromethyl substituent, with estimated acidity constants suggesting stronger acidity compared to unsubstituted systems. The carbon acid strength at the benzylic position may also be influenced by the electronic effects of the trifluoromethyl group.
| Conformational Parameter | Characteristic |
|---|---|
| Rotatable Bonds | Aromatic-CH₂ connection |
| Keto-Enol Equilibrium | Strongly favors keto form |
| Intramolecular H-bonding | COOH···OH(phenolic) possible |
| Electronic Effects | Strong electron withdrawal by CF₃ |
| Steric Constraints | Ortho-CF₃ positioning |
Properties
IUPAC Name |
2-[4-hydroxy-2-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)7-4-6(13)2-1-5(7)3-8(14)15/h1-2,4,13H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKOWGLTNBRLRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Trifluoromethylation of Phenylacetic Acid Precursors
One common approach involves the radical trifluoromethylation of suitable phenylacetic acid intermediates or their protected derivatives. This can be achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonyl chloride (CF3SO2Cl) under photoredox catalysis or radical initiation conditions.
- Reaction Conditions: Photoredox catalysts (e.g., Ru or Ir complexes), visible light irradiation, and mild temperatures.
- Advantages: Direct introduction of the -CF3 group, avoiding multi-step functional group transformations.
- Limitations: Requires careful control to prevent overreaction or degradation of sensitive groups.
Multi-Step Synthesis via Glyoxylic Acid Condensation
An alternative, classical method involves condensation of fluorinated phenols with glyoxylic acid under basic conditions to form 2-hydroxyphenylacetic acid derivatives, followed by further functional group transformations.
- Step 1: Reaction of 4-(trifluoromethyl)phenol with glyoxylic acid in alkaline aqueous medium (e.g., 10% NaOH) at low temperature (0–25°C), yielding 4-hydroxy-2-(trifluoromethyl)phenylacetic acid.
- Step 2: Purification by acidification and extraction.
- Yield: Typically 80–90% overall yield reported for similar phenylacetic acid derivatives.
- Advantages: Straightforward, uses commercially available reagents.
- Limitations: Requires control of pH and temperature to avoid side reactions.
Industrial-Scale Preparation via Phthalide Ring-Opening and Substitution
A patented industrial method describes the preparation of related hydroxyphenylacetic acids via ring-opening of phthalide in the presence of methyl sulfoxide and aromatic solvents (e.g., toluene or varsol), followed by base-mediated substitution and acidification steps.
- Key Steps:
- Dissolution of phthalide in methyl sulfoxide and toluene at ~40°C.
- Formation of disodium salt of 4-hydroxyphenylacetic acid by reaction with sodium hydroxide.
- Sequential addition of phthalide solution and heating to 125–150°C to complete the reaction.
- Acidification to pH 1 with concentrated hydrochloric acid to precipitate the product.
- Advantages:
- One-pot "kettle" synthesis reduces process steps.
- Avoids high-temperature frit reactions (>200°C), improving safety and cost.
- Utilizes azeotropic removal of water to drive reactions forward.
- Yields and Purity: High yield and purity suitable for industrial application.
- Notes: This method is adaptable to trifluoromethyl-substituted phenylacetic acids with appropriate modifications.
Detailed Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Notes |
|---|---|---|---|
| Phenol + Glyoxylic acid | 10% NaOH aqueous, stirring, 0°C to room temp | 0–25 | Slow addition of base to control exotherm |
| Extraction and acidification | Concentrated HCl to pH ~3, ethyl acetate extraction | Room temp | Multiple extractions to maximize yield |
| Phthalide dissolution | Methyl sulfoxide + toluene/varsol | ~40 | Ensures complete dissolution |
| Formation of disodium salt | Addition of 50% NaOH aqueous dropwise | <95 | Temperature control to prevent decomposition |
| Reflux and azeotropic water removal | Toluene or varsol reflux | 125–150 | Drives reaction to completion |
| Acidification and precipitation | Concentrated HCl to pH 1, cooling to <5°C | Room temp to 5 | Product isolation by filtration |
Analytical and Purity Considerations
- Purity Assessment: High-performance liquid chromatography (HPLC) with C18 columns and trifluoroacetic acid (TFA) modifiers is standard to quantify impurities and confirm product purity.
- Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) identifies trifluoromethyl signals (~ -60 ppm in ¹⁹F NMR) and confirms substitution patterns.
- Melting Point: Typical melting point range for purified this compound is around 182–184°C, consistent with literature values.
- Additional Techniques: FT-IR spectroscopy confirms carboxylic acid and hydroxyl functional groups.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Yield (%) |
|---|---|---|---|---|
| Radical Trifluoromethylation | CF3I or CF3SO2Cl, photoredox catalyst | Direct -CF3 introduction, mild | Requires specialized catalysts | Variable |
| Glyoxylic Acid Condensation | 4-(trifluoromethyl)phenol, glyoxylic acid, NaOH | Simple, uses commercial reagents | Requires careful pH control | 80–90 |
| Industrial Phthalide Method | Phthalide, methyl sulfoxide, toluene, NaOH, HCl | One-pot, scalable, energy efficient | Higher temperature step (125–150°C) | High (not specified) |
Research Findings and Innovations
- The industrial method improves safety by avoiding extreme temperatures (>200°C) and minimizes energy consumption through azeotropic water removal.
- Radical trifluoromethylation techniques have advanced with photoredox catalysis, enabling more selective and environmentally friendly synthesis routes.
- Enantioselective synthesis remains challenging; however, enzymatic resolution and chiral auxiliary strategies are under investigation to obtain enantiomerically pure compounds when stereochemistry is critical.
- Computational studies using Density Functional Theory (DFT) support optimization of reaction conditions by modeling transition states and electronic effects of the trifluoromethyl substituent.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 4-hydroxy-2-(trifluoromethyl)benzaldehyde or 4-hydroxy-2-(trifluoromethyl)benzoic acid.
Reduction: Formation of 4-hydroxy-2-(trifluoromethyl)phenylethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-2-(trifluoromethyl)phenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential drug candidate or intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy. The hydroxy and carboxylic acid groups may participate in hydrogen bonding and ionic interactions with target molecules, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural and inferred properties of 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid with analogs:
*Calculated based on molecular formula.
Key Observations:
- Acidity : The -CF₃ group in the target compound enhances acidity compared to 4-hydroxyphenylacetic acid. 2,4-Bis(trifluoromethyl)phenylacetic acid exhibits even greater acidity due to dual -CF₃ groups .
- Lipophilicity : Fluorinated analogs (e.g., 3-Fluorophenylacetic acid) are more lipophilic than hydroxy- or methoxy-substituted derivatives, impacting membrane permeability .
- Stability : Halogenated derivatives (e.g., 4-Chloro-2-fluoro-...) show greater stability but higher toxicity risks .
Receptor Antagonism ():
In a study of MCH1 receptor antagonists, substituent positioning significantly influenced inhibitory activity (IC₅₀):
- 3-Fluorophenylacetic acid : Moderate activity (IC₅₀ ~50 nM).
- 3,5-Bis(trifluoromethyl)phenylacetic acid: High potency (IC₅₀ ~10 nM) due to enhanced electron withdrawal. The target compound’s 4-OH group may limit cell permeability compared to non-polar analogs but could improve target specificity via H-bonding.
Microbial Metabolism ():
4-Hydroxyphenylacetic acid is a fusel acid involved in the Ehrlich pathway, excreted via ABC transporters in yeast. The -CF₃ group in the target compound may hinder similar metabolic pathways due to steric and electronic effects.
Notes:
Biological Activity
4-Hydroxy-2-(trifluoromethyl)phenylacetic acid (HTFA) is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article explores its synthesis, biological properties, and applications based on diverse research findings.
Chemical Structure and Properties
HTFA is characterized by the presence of a trifluoromethyl group, which significantly enhances its reactivity and solubility. The structural formula can be represented as follows:
This unique trifluoromethyl group often contributes to the compound's biological activity by influencing its interactions with biological targets.
1. Pharmacological Effects
HTFA has shown promise in various pharmacological contexts, particularly as an anti-inflammatory and analgesic agent. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced potency compared to their non-fluorinated analogs. For instance, studies have demonstrated that the introduction of a trifluoromethyl group can increase the inhibition of serotonin uptake by sixfold compared to similar compounds without this modification .
2. Antimicrobial Activity
HTFA has been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses significant antibacterial and antifungal activities, making it a candidate for further development in treating infections .
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Effective antifungal |
3. Anticancer Potential
Recent studies have explored HTFA's role as an anticancer agent. It has been investigated for its effects on various cancer cell lines, including breast cancer (MCF7) and cervical cancer (HeLa). The compound exhibited notable cytotoxic effects, leading to apoptosis in these cell lines .
The mechanisms through which HTFA exerts its biological effects are still being elucidated. However, several pathways have been proposed:
- Inhibition of Enzymatic Activity : HTFA may inhibit key enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
- Induction of Apoptosis : In cancer cells, HTFA appears to activate apoptotic pathways, leading to cell death.
- Disruption of Membrane Integrity : Its antimicrobial activity may be attributed to the disruption of microbial cell membranes.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of HTFA demonstrated its effectiveness against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for various bacteria and fungi, highlighting its potential as a therapeutic agent.
Case Study 2: Anticancer Activity
In another investigation, HTFA was tested on MCF7 and HeLa cells. The results indicated that HTFA induced significant cell death at concentrations above 50 µM, with IC50 values suggesting potent activity against these cancer types .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid in laboratory settings?
- Methodological Answer:
- Use nitrile or neoprene gloves and inspect them prior to use. Avoid skin contact by employing proper glove-removal techniques .
- Store in a tightly sealed container in a cool, dry environment (ambient temperature recommended). Protect from heat, moisture, and incompatible materials (e.g., strong acids/alkalis, oxidizing agents) .
- In case of exposure, rinse affected skin/eyes with water for 15 minutes and seek medical attention if irritation persists .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer:
- Fluorometric assays: Utilize its phenolic hydroxyl group for fluorometric detection of oxidative enzymes (e.g., horseradish peroxidase) via derivatization .
- X-ray crystallography: Determine crystal structure using single-crystal diffraction to analyze bond angles, torsional parameters, and hydrogen-bonding networks .
- Mass spectrometry (MS): Employ electron ionization (EI-MS) for molecular weight confirmation and fragmentation pattern analysis .
Q. What are the optimal storage conditions to ensure compound stability?
- Methodological Answer:
- Store in amber glass vials under inert gas (e.g., argon) to prevent oxidation. Maintain temperatures below 25°C and humidity <40% .
- Regularly monitor purity via HPLC or NMR, as decomposition products may form under prolonged exposure to light or moisture .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the reactivity of phenylacetic acid derivatives in nucleophilic reactions?
- Methodological Answer:
- The electron-withdrawing trifluoromethyl group increases acidity of the α-hydrogen, enhancing enolate formation in alkylation or aldol reactions. However, steric hindrance may reduce nucleophilic attack efficiency .
- Comparative studies with non-fluorinated analogs (e.g., 4-hydroxyphenylacetic acid) using kinetic isotope effects (KIE) or DFT calculations can quantify electronic vs. steric contributions .
Q. How can researchers resolve discrepancies in reported spectral data for phenylacetic acid derivatives?
- Methodological Answer:
- Cross-validate NMR (¹H/¹³C) and IR spectra with computational tools (e.g., Gaussian or ACD/Labs) to assign peaks accurately. For example, the trifluoromethyl group shows distinct ¹⁹F NMR shifts at ~-60 to -70 ppm .
- Replicate experimental conditions (solvent, concentration, temperature) from conflicting studies to identify artifacts caused by aggregation or solvent effects .
Q. What strategies mitigate side reactions during synthesis of trifluoromethyl-substituted phenylacetic acids?
- Methodological Answer:
- Use protecting groups (e.g., silyl ethers) for the hydroxyl group to prevent unwanted esterification or oxidation during Friedel-Crafts or Grignard reactions .
- Optimize reaction temperature (e.g., -78°C for lithiation steps) to minimize decomposition. Monitor intermediates via LC-MS to identify side products early .
Q. What computational methods predict the crystalline structure of trifluoromethyl-substituted phenylacetic acids?
- Methodological Answer:
- Employ density functional theory (DFT) with dispersion corrections (e.g., B3LYP-D3) to model crystal packing. Compare with experimental X-ray data to refine lattice parameters .
- Use Mercury Software to analyze hydrogen-bonding motifs (e.g., O–H···O interactions) and predict polymorphism risks .
Gaps and Challenges
Q. What are the unresolved challenges in assessing the environmental impact of this compound?
- Methodological Answer:
- No data exists on biodegradation, bioaccumulation, or aquatic toxicity (e.g., Daphnia magna LC₅₀). Researchers should conduct OECD 301/302 tests to evaluate persistence and ecotoxicological endpoints .
- Model environmental fate using EPI Suite or SPARC to estimate half-lives in soil/water and prioritize experimental validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
